Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate
Brand Name: Vulcanchem
CAS No.: 1841081-43-3
VCID: VC16768816
InChI: InChI=1S/C14H20O4/c1-3-16-14(15)9-10-17-12(2)11-18-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3
SMILES:
Molecular Formula: C14H20O4
Molecular Weight: 252.31 g/mol

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

CAS No.: 1841081-43-3

Cat. No.: VC16768816

Molecular Formula: C14H20O4

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate - 1841081-43-3

Specification

CAS No. 1841081-43-3
Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
IUPAC Name ethyl 3-(1-phenoxypropan-2-yloxy)propanoate
Standard InChI InChI=1S/C14H20O4/c1-3-16-14(15)9-10-17-12(2)11-18-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3
Standard InChI Key XKGDEWZOMATJSL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCOC(C)COC1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is defined by the IUPAC name ethyl 3-(1-phenoxypropan-2-yloxy)propanoate, reflecting its ester and ether linkages. The SMILES notation CCOC(=O)CCOC(C)COC1=CC=CC=C1\text{CCOC(=O)CCOC(C)COC1=CC=CC=C1} delineates its structure: an ethyl ester group (CCOC=O\text{CCOC=O}) connected via a propanoate backbone to a branched ether moiety (O-C(C)-O-\text{O-C(C)-O-}) and a phenoxy ring (OC6H5\text{OC}_6\text{H}_5) . The presence of multiple oxygen atoms and a phenyl group influences its polarity, solubility, and reactivity.

Synthesis and Manufacturing

Synthetic Pathways

Though no explicit synthesis protocols for this compound are documented, its structure suggests feasible routes:

  • Esterification: Reaction of 3-((1-phenoxypropan-2-yl)oxy)propanoic acid with ethanol under acid catalysis (e.g., H2_2SO4_4).

  • Transesterification: Exchange of ester groups using a catalyst like titanium(IV) isopropoxide, as seen in related compounds .

  • Etherification: Nucleophilic substitution between ethyl 3-hydroxypropanoate and 1-phenoxypropan-2-yl bromide in the presence of a base .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring correct ether linkage formation during the branching step.

  • Purification: Separating byproducts due to the compound’s moderate polarity.
    A patent for ethyl 3-(pyridin-2-ylamino)propanoate (CN104926717A) highlights similar hurdles, emphasizing the need for controlled reaction conditions and catalytic systems .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Esters with ether linkages are pivotal in drug synthesis. For instance, ethyl 3-phenylpropionate is a fragrance additive and precursor to anti-inflammatory agents . Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate’s branched structure could serve as a scaffold for prodrugs or bioactive molecules, though specific studies are lacking.

Agrochemical Uses

The phenoxy group is common in herbicides (e.g., 2,4-D). This compound’s lipophilicity may enhance penetration into plant tissues, suggesting potential as a herbicide intermediate.

Specialty Chemicals

Its dual functional groups make it a candidate for:

  • Polymer Plasticizers: Improving flexibility in polyvinyl chloride (PVC).

  • Surfactants: Acting as a nonionic surfactant in emulsifiers .

Recent Advances and Future Directions

Research Gaps

  • Biological Activity: No studies on antimicrobial or anticancer properties exist.

  • Environmental Impact: Degradation pathways and ecotoxicity remain uncharacterized.

Emerging Opportunities

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.

  • Drug Delivery: Exploiting its lipophilicity for nanoparticle-based formulations.

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